4-[(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenoxy)methyl]pyridine
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Overview
Description
4-[(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenoxy)methyl]pyridine is a complex organic compound with a unique structure that includes an aziridine ring, a pyridine ring, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenoxy)methyl]pyridine typically involves multiple steps. One common method starts with the preparation of the aziridine intermediate, which is then reacted with a phenoxy compound to form the final product. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenoxy)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, often in acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically in anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide), often in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives, depending on the substituent introduced.
Scientific Research Applications
4-[(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenoxy)methyl]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenoxy)methyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridine ring is known for its ability to form covalent bonds with nucleophilic sites in proteins, which can lead to the inhibition of enzyme activity or the modulation of receptor function. This compound may also interact with cellular pathways involved in cell growth and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenoxy)methyl]pyridine
- 3-[(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenoxy)methyl]pyridine
- 4-[(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenyl]pyridine
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the aziridine and pyridine rings allows for a wide range of chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-15(2)11-21-12-17(21)14-23-19-5-3-18(4-6-19)22-13-16-7-9-20-10-8-16/h3-10,15,17H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKVJBYBHSGICF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=CC=C(C=C2)OCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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